molecular formula C11H6FN3 B6501324 2-(2-Fluorophenyl)ethane-1,1,2-tricarbonitrile CAS No. 1037804-74-2

2-(2-Fluorophenyl)ethane-1,1,2-tricarbonitrile

Cat. No.: B6501324
CAS No.: 1037804-74-2
M. Wt: 199.18 g/mol
InChI Key: YIJQQVFIZGDNIZ-UHFFFAOYSA-N
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Description

2-(2-Fluorophenyl)ethane-1,1,2-tricarbonitrile is an organic compound with the molecular formula C11H6FN3 It is characterized by the presence of a fluorophenyl group attached to an ethane backbone, which is further substituted with three nitrile groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluorophenyl)ethane-1,1,2-tricarbonitrile typically involves the reaction of 2-fluorobenzyl chloride with malononitrile in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, where the malononitrile anion attacks the electrophilic carbon of the benzyl chloride, leading to the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This often involves the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluorophenyl)ethane-1,1,2-tricarbonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2-Fluorophenyl)ethane-1,1,2-tricarbonitrile has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Fluorophenyl)ethane-1,1,2-tricarbonitrile involves its interaction with specific molecular targets. The nitrile groups can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the fluorine atom can enhance the compound’s lipophilicity, facilitating its passage through biological membranes .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Chlorophenyl)ethane-1,1,2-tricarbonitrile
  • 2-(2-Bromophenyl)ethane-1,1,2-tricarbonitrile
  • 2-(2-Methylphenyl)ethane-1,1,2-tricarbonitrile

Uniqueness

2-(2-Fluorophenyl)ethane-1,1,2-tricarbonitrile is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. The fluorine atom enhances the compound’s stability, lipophilicity, and ability to participate in specific interactions with biological targets, making it a valuable compound in various research applications.

Properties

IUPAC Name

2-(2-fluorophenyl)ethane-1,1,2-tricarbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6FN3/c12-11-4-2-1-3-9(11)10(7-15)8(5-13)6-14/h1-4,8,10H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIJQQVFIZGDNIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(C#N)C(C#N)C#N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6FN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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